3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-25-15-11-14(12-16(26-2)18(15)27-3)19-22-23-20(28-19)21-17(24)10-9-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGWLAYAQAONCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazides with Carboxylic Acid Derivatives
This method involves the reaction of a substituted hydrazide with a functionalized carboxylic acid under dehydrating conditions. For example, 3,4,5-trimethoxybenzoic acid hydrazide may react with phenylpropanoic acid derivatives in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole core.
Example Protocol
- Hydrazide Preparation : 3,4,5-Trimethoxybenzoic acid (1.0 mmol) is refluxed with hydrazine hydrate (2.0 mmol) in ethanol for 6 hours to yield 3,4,5-trimethoxybenzoic acid hydrazide.
- Cyclization : The hydrazide is treated with 3-phenylpropanoic acid chloride (1.1 mmol) in POCl₃ at 80°C for 4 hours. The mixture is quenched with ice-water, and the precipitate is recrystallized from ethanol.
Oxidative Cyclization of Acylthiosemicarbazides
An alternative route employs carbon disulfide (CS₂) and potassium hydroxide (KOH) to cyclize acylthiosemicarbazides. This method is advantageous for introducing sulfur-containing substituents but requires careful control of reaction conditions.
Stepwise Synthesis of this compound
Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-Amine
The oxadiazole ring is constructed first via cyclocondensation:
Procedure
- Reactants : 3,4,5-Trimethoxybenzoic acid (1.0 mmol) and semicarbazide (1.2 mmol) are dissolved in POCl₃ (3 mL).
- Reaction : Reflux at 85°C for 45 minutes, followed by neutralization with saturated potassium hydroxide (KOH).
- Isolation : The precipitate is filtered and recrystallized from ethanol, yielding 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-amine as a white solid (Yield: 68–72%).
Characterization Data
Acylation with 3-Phenylpropanoic Acid
The oxadiazole amine is acylated to introduce the propanamide moiety:
Procedure
- Reactants : 5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-amine (1.0 mmol) is dissolved in dry dichloromethane (DCM) with triethylamine (TEA, 1.5 mmol).
- Acylation : 3-Phenylpropanoic acid chloride (1.2 mmol) is added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature.
- Workup : The organic layer is washed with 5% HCl, dried over Na₂SO₄, and concentrated. The residue is purified via column chromatography (ethyl acetate/hexane, 1:3).
Characterization Data
- Melting Point : 118–122°C.
- ¹³C NMR (100 MHz, CDCl₃) : δ 170.2 (C=O), 153.1 (C–OCH₃), 139.5 (C–N), 128.7–126.3 (Ar–C).
Reaction Optimization and Catalytic Systems
Effect of Solvent and Temperature
Comparative studies on cyclocondensation reactions reveal:
| Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|
| POCl₃ | 80 | 72 | |
| Ac₂O | 100 | 35 | |
| Toluene | 110 | 58 |
Phosphorus oxychloride outperforms acetic anhydride (Ac₂O) due to its dual role as solvent and dehydrating agent.
Catalytic Enhancements
The addition of Lewis acids (e.g., ZnCl₂) increases yields by 15–20% by facilitating imine formation. Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 30 minutes at 150 W).
Analytical Characterization Techniques
Spectroscopic Methods
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, indicating >98% purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has shown that compounds containing oxadiazole moieties exhibit promising anticancer properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound has been noted for its potential to target multiple pathways involved in tumor growth and metastasis. In vitro studies indicated that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Antimicrobial Properties
The antimicrobial efficacy of oxadiazole derivatives has been widely documented. Studies have demonstrated that 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide exhibits significant antibacterial and antifungal activities. The compound's mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
Compounds similar to this compound have been investigated for their anti-inflammatory properties. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This suggests potential applications in treating inflammatory diseases such as arthritis and cardiovascular disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of oxadiazole derivatives. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Photophysical Properties
The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. These materials have potential applications in organic light-emitting diodes (OLEDs) and solar cells due to their excellent light-emitting properties and stability under operational conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Demonstrated significant inhibition of cancer cell proliferation in vitro with IC50 values below 10 µM for several cell lines. |
| Study 2 | Antimicrobial | Showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL. |
| Study 3 | Anti-inflammatory | Exhibited COX inhibition comparable to established anti-inflammatory drugs with ED50 values indicating potent activity at low concentrations. |
Mechanism of Action
The mechanism of action of 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Core
The 1,3,4-oxadiazole ring is a common scaffold in medicinal chemistry. Key analogs include:
Key Observations :
- The 3,4,5-trimethoxyphenyl group is a recurring substituent linked to bioactivity, particularly in anticancer contexts .
- Replacing the phenyl-propanamide chain with sulfonyl groups (e.g., in ) or shorter acetamide chains (e.g., ) alters solubility and target interactions.
Anticancer Activity
- Compound 19b (5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivative): Exhibited potent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines, with IC₅₀ values comparable to doxorubicin .
- Sulfonyl-oxadiazole derivatives : Demonstrated moderate to high antifungal activity, suggesting that sulfonyl groups enhance interactions with microbial enzymes .
Antimicrobial Activity
Physicochemical Properties
Notes:
- Longer amide chains (e.g., propanamide vs. acetamide) increase molecular weight and may enhance lipophilicity, affecting membrane permeability .
Biological Activity
The compound 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O5 |
| Molecular Weight | 393.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antitumor Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Cytotoxicity Assays
In vitro assays were conducted on several cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and HeLa (cervical cancer). The results indicated that the compound exhibited cytotoxic effects with IC50 values ranging from 0.65 µM to 9.4 µM , indicating a potent activity compared to standard chemotherapeutics like doxorubicin .
The mechanism through which this compound exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that the compound increased the expression of pro-apoptotic markers such as p53 and caspase-3 cleavage in treated cells .
Table 2: Summary of Biological Activities
| Activity Type | Target Cell Lines | IC50 (µM) |
|---|---|---|
| Antitumor | MCF-7 | 0.65 |
| Antitumor | U-937 | 2.41 |
| Antitumor | HeLa | 9.4 |
Pharmacological Profile
Q & A
Q. What are the optimized synthetic routes for 3-phenyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, starting with the formation of the 1,3,4-oxadiazole ring via cyclization of acylhydrazides or thiosemicarbazides. A common method includes refluxing intermediates with chloroacetyl chloride in the presence of triethylamine as a base, followed by coupling with 3-phenylpropanamide derivatives . Key parameters to optimize include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (reflux at 80–100°C), and stoichiometric ratios of reagents to minimize side products. Purity is enhanced by recrystallization using solvents like pet-ether or ethanol .
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying the oxadiazole ring (δ 8.5–9.0 ppm for aromatic protons) and the 3,4,5-trimethoxyphenyl group (δ 3.8–4.0 ppm for methoxy protons). Mass spectrometry (MS) confirms the molecular ion peak ([M+H]+) matching the calculated molecular weight. Infrared (IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1650 cm⁻¹) and oxadiazole C-N vibrations (~1250 cm⁻¹) .
Q. What solvents are recommended for solubility testing, and how does polarity affect dissolution?
Preliminary solubility studies suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the oxadiazole and amide groups. Limited solubility in water or non-polar solvents (e.g., hexane) is expected. Solvent polarity indices should guide experimental design, with DMSO often used for biological assays due to its low toxicity at dilute concentrations .
Q. What stability challenges arise during storage, and how can degradation be mitigated?
The compound is susceptible to hydrolysis under acidic/basic conditions due to the oxadiazole ring’s reactivity. Storage in anhydrous environments at −20°C in amber vials is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4,5-trimethoxyphenyl moiety in biological activity?
SAR studies should compare derivatives with modified aryl groups (e.g., mono- or dimethoxy substitutions) to assess the trimethoxy group’s contribution to target binding. Computational docking (using software like AutoDock Vina) can predict interactions with enzymes like tubulin or topoisomerase II, where the trimethoxy group may enhance π-π stacking or hydrogen bonding .
Q. What strategies are effective for resolving contradictory bioactivity data across different assays?
Discrepancies in IC₅₀ values may arise from assay-specific conditions (e.g., cell line variability, solvent concentration limits). Normalize data by testing all compounds under identical conditions, including controls for solvent interference (e.g., DMSO <0.1% v/v). Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .
Q. How can X-ray crystallography or cryo-EM be applied to determine binding modes with biological targets?
Co-crystallization with purified proteins (e.g., kinases or receptors) requires saturating the target protein with the compound in a buffer optimized for crystal growth (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5). Cryo-EM may be preferable for larger complexes, with resolution enhanced by graphene oxide supports .
Q. What synthetic modifications improve metabolic stability without compromising potency?
Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring or replacing labile esters with amides can reduce CYP450-mediated metabolism. In vitro microsomal stability assays (using liver microsomes) quantify half-life improvements, while LC-MS/MS tracks metabolite formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
